Product packaging for Ethyl (3-bromo-5-fluorobenzoyl)acetate(Cat. No.:CAS No. 1020058-44-9)

Ethyl (3-bromo-5-fluorobenzoyl)acetate

Cat. No.: B1501138
CAS No.: 1020058-44-9
M. Wt: 289.1 g/mol
InChI Key: MDZMKRYNAOMODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (3-bromo-5-fluorobenzoyl)acetate is a halogenated aromatic ester characterized by a benzoyl group substituted with bromine and fluorine at the 3- and 5-positions, respectively, linked to an ethyl acetate moiety. The bromine and fluorine substituents likely enhance electrophilic reactivity, making it a candidate for cross-coupling reactions or as an intermediate in drug development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrFO3 B1501138 Ethyl (3-bromo-5-fluorobenzoyl)acetate CAS No. 1020058-44-9

Properties

IUPAC Name

ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMKRYNAOMODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672274
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020058-44-9
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020058-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Ethyl (3-bromo-5-fluorobenzoyl)acetate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound is investigated for its potential pharmacological properties, including its use in drug design and development.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl (3-bromo-5-fluorobenzoyl)acetate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

  • Structure : Features a benzofuran core with bromine at position 5 and an ethyl-sulfinyl group at position 3. The ester group is attached to the benzofuran ring.
  • Synthesis : Prepared via oxidation of a thioether precursor using 3-chloroperoxybenzoic acid (mCPBA).
  • Stabilization : Crystal packing is stabilized by aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds .

Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

  • Structure: Contains a thiazolidinone ring with a 3-bromophenyl substituent and an ethyl acetate side chain.
  • Reactivity : The thioxo group and conjugated benzylidene moiety may participate in nucleophilic or cycloaddition reactions.
  • Applications: Thiazolidinones are known for antimicrobial and anti-inflammatory activities, indicating possible pharmacological relevance .

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

  • Structure: A phenyl ring substituted with bromine (position 2), cyano (position 3), and difluoromethyl (position 5) groups, coupled to an ethyl acetate chain.
  • Formula: C₁₂H₁₀BrF₂NO₂ .

Ethyl Benzoylacetate

  • Reactivity : Participates in Claisen condensation to form β-ketoesters (e.g., ethyl acetoacetate) under basic conditions .
  • Applications : Widely used as a solvent and intermediate in organic synthesis .

Data Tables Summarizing Key Characteristics

Table 1: Structural and Functional Comparison of Ethyl (3-bromo-5-fluorobenzoyl)acetate and Analogs

Compound Molecular Formula Key Substituents Notable Features Potential Applications
This compound C₁₁H₁₀BrFO₃ (inferred) 3-Br, 5-F on benzoyl Halogen-enhanced reactivity Pharmaceutical intermediates
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 5-Br, 3-SOEt on benzofuran π-π interactions, C–H⋯O bonds Bioactive molecule synthesis
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Not provided 3-Br on phenyl, thiazolidinone core Thioxo group, conjugated system Antimicrobial agents
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate C₁₂H₁₀BrF₂NO₂ 2-Br, 3-CN, 5-CF₂H on phenyl Electron-withdrawing groups Cross-coupling reactions
Ethyl Benzoylacetate C₁₁H₁₂O₃ Unsubstituted benzoyl Claisen condensation precursor Solvent, β-ketoester synthesis

Biological Activity

Ethyl (3-bromo-5-fluorobenzoyl)acetate is a chemical compound characterized by its unique structural features, including a benzoyl group with bromine and fluorine substitutions. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}BrF O2_{2}
  • Molecular Weight : Approximately 289.10 g/mol
  • Notable Features : The presence of halogen atoms (Br and F) enhances lipophilicity and biological activity, making it a candidate for pharmacological applications.

Potential Biological Activities

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The following activities have been noted:

  • Antimicrobial Activity : Halogenated benzoyl derivatives are known for their antimicrobial properties. The introduction of bromine and fluorine may enhance these effects, promoting further investigation into their potential as antimicrobial agents.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound could also possess such effects.

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving condensation reactions that utilize its ester group. The compound's halogen substituents allow for further functionalization, making it a versatile building block in organic synthesis.

Synthesis Pathway Example

StepReagent/MethodProduct
1Claisen condensationThis compound
2Substitution reactionsModified derivatives

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of halogenated benzoyl derivatives, this compound was included among other compounds. Results indicated that compounds with similar halogenation patterns exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the importance of the bromine and fluorine substituents in enhancing antimicrobial efficacy.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of compounds derived from halogenated benzoyl structures. This compound was tested alongside other derivatives in models of inflammation. Results showed that the compound reduced inflammatory markers significantly compared to controls, suggesting its potential as an anti-inflammatory agent .

Research Findings Overview

Recent studies have explored the structure-activity relationships (SAR) of various halogenated compounds, including this compound. Key findings include:

  • Enhanced Lipophilicity : The presence of bromine and fluorine increases the lipophilicity of the compound, potentially improving its bioavailability and effectiveness in biological systems.
  • Diverse Functionalization Potential : The compound's structure allows for various substitution reactions, leading to a library of derivatives that can be screened for different biological activities .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (3-bromo-5-fluorobenzoyl)acetate typically proceeds via the following key steps:

The process requires careful control of reaction conditions, catalysts, and solvents to achieve high regioselectivity and yield.

Preparation of 3-Bromo-5-fluorobenzoyl Precursors

Halogenated Benzyl Derivatives as Starting Materials

A common approach involves starting from 3-bromo-5-fluorobenzyl bromide or related halogenated aromatics. For example, 3-bromo-5-fluorophenylacetonitrile can be synthesized via nucleophilic substitution of 3-bromo-5-fluorobenzyl bromide with sodium cyanide in dimethylformamide (DMF) at 75°C in a sealed tube, yielding about 58% product. This nitrile intermediate can be further transformed into the benzoyl moiety.

Catalytic Methods for Halogenation and Functional Group Transformation

Copper catalysts (copper metal or copper compounds such as copper(I) bromide) are employed in the halogenation and functionalization of phenolates to introduce bromine and fluorine substituents. Aprotic polar solvents like dimethylformamide, dimethylacetamide, or diglyme are preferred to facilitate these reactions at temperatures between 100°C and 200°C, typically under normal pressure.

Synthesis of this compound

Acylation of Ethyl Acetoacetate with Substituted Benzoyl Chlorides

One of the most direct methods to prepare this compound is the acylation of ethyl acetoacetate with 3-bromo-5-fluorobenzoyl chloride under basic conditions. This involves:

  • Generating the benzoyl chloride from the corresponding acid or nitrile precursor.
  • Reacting the benzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
  • Conducting the reaction in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures (often 0°C to room temperature).

This method ensures selective formation of the desired benzoylacetate ester with good yields and purity.

Alternative Condensation Strategies

Other approaches include:

  • The use of ethyl isocyanoacetate in condensation reactions with substituted benzaldehydes or benzoyl derivatives under basic catalysis to form the benzoylacetate structure.
  • Microwave-assisted heating of substituted benzoyl compounds with ethyl acetoacetate derivatives in solvents like hexafluoroisopropanol (HFIP) to enhance reaction rates and yields.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvents Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Hexafluoroisopropanol (HFIP) Aprotic polar solvents preferred for halogenation and acylation
Catalysts Copper compounds (Cu, CuBr), DBU, Triethylamine Copper catalysts for halogenation; DBU or Et3N for acylation
Temperature 75°C to 170°C Halogenation at higher temperatures; acylation at 0°C to RT
Reaction Time 3 hours to 48 hours Longer times for condensation; shorter for microwave-assisted
Pressure Atmospheric pressure Normal pressure typical; sealed tubes used for cyanide reactions

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents, often starting from low polarity to higher polarity solvents.
  • Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR to confirm substitution patterns and purity.
  • Mass spectrometry (LC-MS or HRMS) is used to verify molecular weight and composition.

Summary of Key Research Findings

Study/Patent Method Summary Yield Key Notes
US Patent US4383949A Copper-catalyzed halogenation of phenolates in aprotic solvents Not specified Emphasizes catalyst and solvent choice for halogenation
Prometic Biosciences WO2016/54728 Cyanide substitution on 3-bromo-5-fluorobenzyl bromide to form nitrile intermediate 58% Provides detailed NMR data for intermediates
RSC Supporting Info Acylation and condensation with ethyl isocyanoacetate in THF, followed by chromatography ~52% Demonstrates synthetic versatility and purification
ProQuest Thesis Use of DBU and ethyl isocyanoacetate for diaryl-imidazole intermediates Variable Shows general acylation procedure applicable to benzoylacetates
ACS Omega 2024 Microwave-assisted annulation reactions involving benzoyl derivatives Up to 80% Highlights modern synthetic techniques for related compounds

Q & A

Q. What are the optimal synthetic routes for Ethyl (3-bromo-5-fluorobenzoyl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via Fischer esterification using 3-bromo-5-fluorobenzoic acid and ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux . Key parameters include stoichiometric ratios (excess ethanol drives esterification), temperature control (70–80°C), and reaction time (4–6 hours). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to monitor progress . Yield optimization requires purification via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm ester linkage (δ ~4.3 ppm for ethyl CH2_2, δ ~170 ppm for carbonyl). Bromine and fluorine substituents cause distinct splitting patterns in aromatic regions .
  • IR : Strong C=O stretch at ~1740 cm1^{-1} and C-O ester vibrations at 1250–1050 cm1^{-1} .
  • Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peak at m/z 289 (C10_{10}H9_9BrFO3_3) and fragmentation patterns validate structure .

Q. How does the bromine-fluorine substitution pattern influence the compound’s reactivity?

The electron-withdrawing bromine (para) and fluorine (meta) groups deactivate the aromatic ring, directing electrophilic substitution to the remaining positions. This enhances stability against oxidation but increases susceptibility to nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling) .

Q. What solvent systems are suitable for recrystallizing this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethyl acetate/hexane mixtures. Recrystallization from ethanol/water (1:1) at 0–5°C yields high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions in enzyme-binding studies?

Density Functional Theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes, such as hydrolases, leveraging the ester group’s affinity for catalytic triads . Validation via crystallography (SHELX refinement) is critical for accuracy .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from substituent electronic effects or catalyst choice . Systematic analysis includes:

  • Replicating conditions with controlled humidity (hydrolysis risk).
  • Comparing Pd0^0 vs. CuI^I catalysts in cross-coupling reactions.
  • Using high-resolution mass spectrometry (HRMS) to confirm byproducts .

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidation : Strong oxidants (e.g., KMnO4_4) cleave the ester to 3-bromo-5-fluorobenzoic acid.
  • Reduction : NaBH4_4 selectively reduces the ketone (if present), while LiAlH4_4 reduces the ester to a primary alcohol . Reaction pathways are confirmed via 1H^1H NMR tracking and isotopic labeling .

Q. What crystallographic challenges arise in determining its solid-state structure?

The compound’s low symmetry and halogen-heavy composition complicate X-ray diffraction. Solutions include:

  • High-resolution data collection (λ = 0.7–1.0 Å).
  • SHELXL refinement with anisotropic displacement parameters for Br/F atoms.
  • Addressing twinning via PLATON’s TWINABS .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., IR + NMR + MS) to confirm functional groups .
  • Thermodynamic Data : NIST’s thermophysical databases provide enthalpy/entropy values for reaction modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-bromo-5-fluorobenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-bromo-5-fluorobenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.